Product packaging for 2-Methoxyphenyl 2-furoate(Cat. No.:CAS No. 39251-97-3)

2-Methoxyphenyl 2-furoate

Cat. No.: B12645015
CAS No.: 39251-97-3
M. Wt: 218.20 g/mol
InChI Key: HNPMEKZRDNZDNF-UHFFFAOYSA-N
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Description

2-Methoxyphenyl 2-furoate (CAS Number: 39251-97-3) is a chemical compound with the molecular formula C12H10O4 and an average mass of 218.21 Da . It is a solid at room temperature with a melting point of approximately 76 °C . This compound is a derivative of 2-furoic acid, one of the oldest known furan compounds, formed via an ester linkage with guaiacol (2-methoxyphenol) . Researchers value this and related furoate esters as building blocks and intermediates in synthetic organic chemistry and for exploring structure-activity relationships . While the specific biological mechanisms for this compound are not fully detailed, research into structurally similar furan-based molecules reveals potential research applications. For instance, certain analogs have been investigated for their interaction with enzymatic targets, such as E. coli methionine aminopeptidase, highlighting the relevance of the furan moiety in medicinal chemistry research . Furthermore, other furoate esters are well-established for their organoleptic properties and are used in fragrance and flavor research, underscoring the versatility of this class of compounds . From an analytical chemistry standpoint, this compound can be separated and analyzed using reverse-phase (RP) HPLC methods, for instance on a Newcrom R1 column with a mobile phase containing acetonitrile, water, and phosphoric acid . This product is provided for research purposes as a high-purity solid (≥99%) . It is intended For Research Use Only and is not for diagnostic, therapeutic, or personal use. Researchers can access this compound from commercial chemical suppliers for their investigative work .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10O4 B12645015 2-Methoxyphenyl 2-furoate CAS No. 39251-97-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

39251-97-3

Molecular Formula

C12H10O4

Molecular Weight

218.20 g/mol

IUPAC Name

(2-methoxyphenyl) furan-2-carboxylate

InChI

InChI=1S/C12H10O4/c1-14-9-5-2-3-6-10(9)16-12(13)11-7-4-8-15-11/h2-8H,1H3

InChI Key

HNPMEKZRDNZDNF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OC(=O)C2=CC=CO2

Origin of Product

United States

Synthetic Methodologies for 2 Methoxyphenyl 2 Furoate and Analogues

Direct Esterification Approaches and Optimization

Direct Fischer esterification, involving the reaction of 2-furoic acid with the corresponding phenol (B47542) (in this case, guaiacol), is a fundamental approach to synthesizing 2-Methoxyphenyl 2-furoate. This method typically requires an acid catalyst and the removal of water to drive the equilibrium towards the product. The optimization of this process is crucial for achieving high yields and involves a systematic study of various reaction parameters.

Research into the esterification of 2-furoic acid with various alcohols using heterogeneous acid catalysts provides a model for this synthesis. For instance, the use of tungstophosphoric acid (TPA) supported on zirconia has been shown to be effective for producing alkyl 2-furoates. conicet.gov.arresearchgate.netconicet.gov.ar The optimization of the reaction to synthesize n-butyl-2-furoate, an analogue, involved studying variables such as catalyst loading, the molar ratio of reactants, and temperature. researchgate.netconicet.gov.ar A mesoporous acid zirconia-modified catalyst was identified as the most active. researchgate.net The optimal conditions found for the analogous reaction provide a strong starting point for the synthesis of this compound.

Table 1: Optimization of Direct Esterification for n-butyl-2-furoate Synthesis (Analogous System)

Parameter Variation Optimal Condition Result Reference
Catalyst ZrO₂ modified with TPA ZrTPA30PEGT100 Highest activity researchgate.net
Catalyst Loading Varied 50 mg (for 1 mmol acid) High conversion conicet.gov.ar
Reactant Mole Ratio (Acid:Alcohol) Varied 1:2 Efficient conversion conicet.gov.ar
Temperature 25-150 °C 125 °C High conversion conicet.gov.ar

| Reaction Time | Varied | 24 hours | High conversion | conicet.gov.ar |

This data suggests that a solid acid catalyst under controlled temperature and reactant ratios can efficiently produce furoate esters, a methodology that is environmentally benign due to the reusability of the catalyst. researchgate.netconicet.gov.ar

Palladium-Catalyzed Coupling Reactions in Furoate Synthesis

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile method for forming C-C and C-O bonds, which can be adapted for furoate synthesis. One such strategy is the palladium-catalyzed arylation of furan (B31954) rings, which allows for the introduction of the methoxyphenyl group onto a pre-existing furoate ester.

Studies have demonstrated the regioselective palladium(0)-catalyzed arylation of 3-furoate (B1236865) esters with aryl bromides. acs.org By carefully selecting the catalyst, base, and solvent, it is possible to control the position of arylation, selectively forming either 2-aryl or 5-aryl furoate products. acs.org For example, coupling ethyl 3-furoate with 3-bromonitrobenzene can be directed to different positions based on the reaction conditions. acs.org This control is critical when synthesizing specifically substituted analogues.

Another relevant palladium-catalyzed method is the carbonylation of aryl precursors. An efficient process has been developed for the synthesis of esters via the palladium-catalyzed carbonylation of aryl fluorosulfates with aryl formates. nih.gov This reaction proceeds effectively with a palladium catalyst and a phosphine (B1218219) ligand, tolerating a wide range of functional groups. nih.gov This approach could be adapted to couple a 2-methoxyphenyl precursor with a furan-based component.

Table 2: Regioselective Palladium-Catalyzed Arylation of Ethyl 3-furoate

Desired Product Catalyst Solvent Base Yield Reference
2-Aryl Isomer Pd(PPh₃)₄ Dioxane Na₂CO₃ Good acs.org

| 5-Aryl Isomer | Pd(dppf)Cl₂ | DMF | K₂CO₃ | Good | acs.org |

These catalytic methods offer high efficiency and selectivity, making them valuable for constructing complex furoate derivatives that may be difficult to access through direct esterification. acs.org

Cycloaddition Pathways for Furan Ring Construction and Functionalization

Cycloaddition reactions, particularly the Diels-Alder reaction, are fundamental in synthetic chemistry for constructing cyclic systems. The furan ring can act as a diene in [4+2] cycloadditions with electron-deficient dienophiles, leading to oxabicycloheptane derivatives. quora.com These intermediates are versatile synthons that can be converted into various substituted cyclic compounds. quora.com

While furan itself is a reactive diene, derivatives such as methyl 2-furoate are deactivated and less reactive in direct cycloadditions. rsc.org However, intramolecular Diels-Alder strategies have been developed to overcome this limitation. For instance, the cycloaddition of furfural (B47365) allyl acetals provides access to complex molecular scaffolds that are not achievable through intermolecular routes. rsc.org This highlights a pathway where the furan ring is constructed or functionalized via a cycloaddition, followed by subsequent chemical transformations to yield the target furoate structure. The low aromaticity of the furan ring makes it amenable to reactions that disrupt its conjugation, including Diels-Alder, 1,3-dipolar, and photochemical cycloadditions. quimicaorganica.org

Multi-Step Synthesis Strategies Incorporating Furoate and Methoxyaryl Precursors

The synthesis of complex molecules often requires multi-step sequences where key fragments are prepared separately and then combined. For analogues of this compound, this could involve the synthesis of a functionalized furoic acid and a functionalized methoxyaryl precursor, followed by their coupling.

An example of a multi-step approach is the synthesis of 2-(2-(4-methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid. mdpi.com This process involves a telescoped multicomponent reaction of 8-hydroxyquinoline, 4-methoxyphenylglyoxal, and Meldrum's acid, followed by intramolecular cyclization. mdpi.com This demonstrates the assembly of a complex heterocyclic system containing both a furan and a methoxyphenyl moiety from readily available starting materials.

Another illustrative multi-step strategy is the conversion of furoic acid into 2,5-furandicarboxylic acid (FDCA), a C6 derivative, from a C5 platform. researchgate.net This four-step process includes:

Bromination of furoic acid.

Esterification.

Palladium-catalyzed carbonylation.

Hydrolysis.

This sequence achieves a total yield of 65% and showcases how a simple furoic acid precursor can be elaborated into a more complex, functionalized molecule through a series of reliable chemical transformations. researchgate.net

Chemo- and Regioselective Synthesis of Furoate Derivatives

Chemoselectivity (differentiating between functional groups) and regioselectivity (controlling the position of reaction) are paramount in the synthesis of substituted heterocyclic compounds like furoate derivatives. As mentioned previously, palladium-catalyzed arylation of 3-furoate esters can be controlled to yield either the 2-aryl or 5-aryl isomer with high selectivity. acs.org The choice of solvent and catalyst was found to be the most significant factor in controlling the regioselectivity of this reaction. acs.org

Furthermore, cobalt(II)-based metalloradical catalysis has been developed for the regioselective synthesis of multisubstituted furans from the cyclization of alkynes with diazocarbonyls. nih.gov This method demonstrates exceptional functional group tolerance and produces polyfunctionalized furans with complete regioselectivity. nih.gov Such strategies are crucial for preparing furoate derivatives with a precisely defined substitution pattern, which is essential for establishing structure-activity relationships in medicinal chemistry. The solvent-dependent regiocontrol has also been effective in the synthesis of pyrazole (B372694) and pyridazinone derivatives from furan-3(2H)-ones, further highlighting the importance of reaction conditions in directing synthetic outcomes. mdpi.com

Catalytic Transformations in Furoate Ester Preparation

Catalysis is a cornerstone of modern organic synthesis, offering efficient and selective routes to a wide array of molecules. Beyond the palladium-catalyzed reactions already discussed, other catalytic transformations are instrumental in preparing furoate esters. The use of solid acid catalysts like tungstophosphoric acid on zirconia for direct esterification is a prime example of a green catalytic process. conicet.gov.arresearchgate.net Organocatalysis also presents novel opportunities; for example, N-heterocyclic carbenes (NHCs) have been used to catalyze the conversion of α,β-unsaturated aldehydes into esters under mild, metal-free conditions. nih.gov

Cross-ketonization is a catalytic transformation that can convert esters and carboxylic acids into asymmetric ketones. This reaction has been applied to bio-based methyl 2-furoate (2-MF) to produce valuable acyl furans. researchgate.net In a continuous-flow, gas-phase process, the catalytic cross-ketonization of 2-MF and acetic acid over a zirconia (ZrO₂) catalyst yields 2-acetyl furan, a valuable food additive and pharmaceutical intermediate. researchgate.netrsc.org

The optimization of this reaction showed that at 350 °C, a high selectivity for 2-acetyl furan (87%) could be achieved at a 90% conversion of 2-MF. researchgate.net Similarly, magnesium oxide (MgO) has been shown to be a highly selective catalyst for the cross-ketonization of 2-furoic acid with lauric acid, achieving approximately 90% yield by minimizing side reactions like decarboxylation. rsc.org

Table 3: Catalytic Cross-Ketonization of Methyl 2-furoate (2-MF) with Acetic Acid (AA)

Catalyst Temperature (°C) Molar Ratio (2-MF:AA) 2-MF Conversion (%) 2-Acetyl Furan Selectivity (%) Reference
ZrO₂ 350 1:4 90 87 researchgate.net

| ZrO₂ | 350 | 1:1 | Variable | Lower selectivity due to side reactions | rsc.org |

This synthetic approach demonstrates the versatility of furoate esters as precursors for other functionalized furan derivatives through innovative catalytic pathways. researchgate.net

Oxidative Esterification Techniques

Oxidative esterification represents a significant pathway for the synthesis of furoate esters, including this compound, directly from furfural, a key bio-based platform chemical. This approach is advantageous as it bypasses the separate step of oxidizing furfural to 2-furoic acid before esterification. Research has focused on developing efficient catalytic systems for this one-pot conversion.

One prominent technique involves the use of gold (Au) nanoparticles supported on alkaline-earth metal oxides, such as magnesium oxide (MgO). mdpi.com In this method, the alcohol, which can be methanol, ethanol, or a more complex alcohol like 2-methoxyphenol, serves as both the reactant and the solvent. The basic sites on the catalyst support play a crucial role in favoring the formation of the ester and preventing the formation of acetal (B89532) by-products. mdpi.com Studies using an Au/MgO catalyst have demonstrated high yields of methyl furoate (up to 95%) with complete furfural conversion in as little as 30 minutes under optimized conditions. mdpi.com The efficiency of this reaction is influenced by the furfural-to-gold molar ratio and the reaction temperature. This catalytic system has shown stability and reusability over multiple cycles, maintaining both activity and selectivity. mdpi.com

The versatility of this method allows for the synthesis of various alkyl furoates by changing the alcohol used. High selectivity (>99%) has been achieved for esters up to five carbons in length (isopentyl furoate). mdpi.com Generally, long-chain linear alcohols tend to result in higher yields compared to branched ones. mdpi.com

Other methods explored for oxidative esterification include the use of different catalysts. For instance, manganese (IV) oxide has been utilized as a catalyst for the oxidative esterification of furfural. conicet.gov.ar Another approach employed gold supported on hydrotalcite in the presence of a base like potassium carbonate (K₂CO₃) and oxygen. mdpi.com While effective, the requirement for a homogeneous base makes the process less environmentally friendly. mdpi.com The goal of current research is to develop base-free systems, making supported gold nanoparticles on basic oxides a more attractive and greener alternative. mdpi.com

Table 1: Catalyst Systems for Oxidative Esterification of Furfural to Alkyl Furoates
Catalyst SystemSupport/BaseKey FeaturesReported Yield (Example)
Gold (Au) NanoparticlesMagnesium Oxide (MgO)Base-free reaction; support basicity prevents by-product formation; reusable. mdpi.comUp to 95% (Methyl Furoate) mdpi.com
Gold (Au) NanoparticlesHydrotalcite / K₂CO₃Requires a homogeneous base. mdpi.comHigh yield mdpi.com
Manganese (IV) OxideNot specifiedAlternative to precious metal catalysts. conicet.gov.arNot specified

Challenges and Innovations in Green Synthesis Protocols for Furoate Systems

The development of green and sustainable synthesis protocols for furoate esters is driven by the need to replace traditional methods that often rely on harsh reagents and generate significant waste. The conventional Fischer esterification, for example, typically uses strong mineral acids like sulfuric acid, which pose environmental and corrosion challenges. conicet.gov.ar

Challenges in Green Synthesis:

Catalyst Deactivation and Reusability: A primary challenge is the stability and long-term performance of catalysts. Heterogeneous catalysts, while advantageous for easy separation, can suffer from deactivation over time, limiting their reusability and economic viability.

Scalability: Laboratory-scale green methods may not always be readily scalable to industrial production. actascientific.com Issues such as reaction kinetics, heat and mass transfer, and cost of specialized catalysts or enzymes can hinder large-scale implementation. actascientific.com

Reaction Conditions: Achieving high conversion and selectivity under mild, environmentally benign conditions (e.g., lower temperatures, pressures, and use of green solvents) remains a significant hurdle.

Feedstock Purity: The use of biomass-derived feedstocks like 2-furoic acid can introduce impurities that may affect catalyst performance and final product quality. conicet.gov.ar

Innovations in Green Synthesis Protocols:

Heterogeneous Solid Acid Catalysts: A major innovation is the replacement of corrosive liquid acids with solid acid catalysts. Materials like tungstophosphoric acid supported on zirconia have been developed for the clean esterification of 2-furoic acid. conicet.gov.ar These catalysts are non-corrosive, reusable, and make the process environmentally benign. conicet.gov.ar For instance, a mesoporous acid zirconia-modified catalyst demonstrated high activity and could be reused for several runs without significant loss of performance. conicet.gov.ar

Biocatalysis: The use of enzymes, particularly lipases, offers a highly selective and sustainable route to furoate esters. Lipase (B570770) from Aspergillus oryzae, immobilized on a support material, has been successfully used for the synthesis of esters from biomass-derived furfuryl alcohol and various carboxylic acids. rsc.org This biocatalytic approach operates under mild conditions (e.g., 25 °C), achieves high conversion (around 90%) with 100% selectivity, and the biocatalyst can be recycled for at least 10 consecutive cycles. rsc.org

Continuous Flow Synthesis: Moving from batch to continuous flow reactors is a key innovation for industrial-scale green synthesis. A continuous flow system using an immobilized lipase biocatalyst for producing furfuryl alcohol esters demonstrated increased conversion (up to 96.8%) with significantly reduced residence times (10.5 minutes). rsc.org This approach balances high activity, stability, and recyclability, aligning with the principles of green chemistry. rsc.org

Table 2: Comparison of Traditional vs. Green Synthesis Protocols for Furoate Esters
ParameterTraditional Methods (e.g., Fischer Esterification)Green Innovations
CatalystHomogeneous mineral acids (e.g., H₂SO₄) conicet.gov.arHeterogeneous solid acids (e.g., TPA/Zirconia), Immobilized Lipases conicet.gov.arrsc.org
SolventOften excess alcohol or organic solventsGreen solvents (e.g., cyclohexane) or solvent-free conditions rsc.org
Reaction ConditionsHigh temperaturesMild temperatures (e.g., 25-125 °C) conicet.gov.arrsc.org
Process TypeBatch processingContinuous flow systems rsc.org
Environmental ImpactCorrosive, difficult to recycle catalyst, waste generationReduced waste, recyclable catalysts, biodegradable enzymes, improved energy efficiency conicet.gov.aractascientific.comrsc.org

Chemical Reactivity and Mechanistic Investigations of 2 Methoxyphenyl 2 Furoate

Reactions Involving the Furan (B31954) Ring System

The furan ring in 2-Methoxyphenyl 2-furoate, while aromatic, possesses a unique reactivity profile compared to benzene (B151609), making it a versatile participant in various organic reactions.

Cycloaddition Reactions, Including Diels-Alder Processes

The furan ring can act as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. The reactivity of the furan diene is, however, sensitive to the electronic nature of its substituents. Generally, electron-donating groups on the furan ring enhance its reactivity, while electron-withdrawing groups, such as the ester moiety in this compound, decrease its nucleophilicity and thus its reactivity as a diene. rsc.orgrsc.org

Despite this deactivating effect, 2-furoic acid derivatives, including esters, have been shown to undergo Diels-Alder reactions, particularly with highly reactive dienophiles like maleimides. rsc.orgresearchgate.net Research has demonstrated that these reactions can be facilitated under specific conditions. For instance, conducting the reaction in an aqueous medium can lead to a substantial rate enhancement. rsc.orgrsc.org The resulting 7-oxanorbornene adducts are valuable synthetic intermediates.

Table 1: Factors Influencing Diels-Alder Reactivity of 2-Furoate Systems
FactorEffect on Reaction RateRationale
Electron-Withdrawing Substituent (e.g., Ester)DecreaseReduces the electron density of the furan ring, making it a less effective diene. rsc.org
Highly Reactive Dienophile (e.g., Maleimide)IncreaseLowers the activation energy of the cycloaddition. researchgate.net
Aqueous SolventIncreaseHydrophobic effects and hydrogen bonding can stabilize the transition state. rsc.org

Electrophilic Aromatic Substitution Pathways of the Furan Moiety

Furan is significantly more reactive towards electrophiles than benzene due to the electron-donating nature of the ring oxygen atom, which increases the electron density of the ring carbons. pearson.com Electrophilic attack occurs preferentially at the C2 (α) position because the resulting carbocation intermediate (sigma complex) is better stabilized by resonance. pearson.compearson.comquora.com There are three significant resonance structures for attack at the C2 position, compared to only two for attack at the C3 (β) position, rendering the C2-attack pathway more favorable. pearson.comstudy.comquora.com

In this compound, the C2 position is already substituted. The ester group is electron-withdrawing and thus deactivates the furan ring towards further electrophilic attack. However, substitution can still occur, and it is directed to the most activated available position, which is the C5 position. The C5 position is electronically analogous to the C2 position and is therefore the primary site for reactions such as nitration, halogenation, and Friedel-Crafts acylation, albeit under potentially harsher conditions than those required for unsubstituted furan.

Table 2: Regioselectivity in Electrophilic Aromatic Substitution of Furan
Position of AttackNumber of Resonance Structures for IntermediateRelative Stability of IntermediatePreferred Pathway
C2 (or C5)3HigherYes quora.com
C3 (or C4)2LowerNo study.com

Ring-Opening and Rearrangement Reactions of Furan Systems

The furan ring is susceptible to ring-opening under acidic conditions. researchgate.net The mechanism typically involves the protonation of the furan ring, most favorably at the C2 position, followed by a nucleophilic attack, often by a solvent molecule like water. scite.ai This process disrupts the aromaticity and can lead to the formation of dicarbonyl compounds. The specific products formed are highly dependent on the substituents present on the furan ring and the reaction conditions. rsc.org For this compound, acid-catalyzed hydrolysis could potentially lead to the opening of the furan ring to yield a 1,4-dicarbonyl species, although this would compete with the hydrolysis of the ester linkage. These ring-opening reactions provide pathways to linear structures from cyclic precursors. scite.aiosi.lv

Reactivity of the Ester Moiety

The ester functional group is a key site of reactivity in this compound, primarily undergoing reactions at the electrophilic carbonyl carbon.

Nucleophilic Acyl Substitution Reactions

The most characteristic reaction of the ester moiety is nucleophilic acyl substitution. masterorganicchemistry.com In this two-step mechanism, a nucleophile first attacks the electrophilic carbonyl carbon, breaking the pi bond and forming a tetrahedral intermediate. libretexts.org Subsequently, the carbonyl pi bond reforms with the expulsion of a leaving group. In the case of this compound, the leaving group is the 2-methoxyphenoxide anion.

The feasibility of a given nucleophilic acyl substitution reaction is often predicted by comparing the basicity of the incoming nucleophile and the leaving group; the reaction generally favors the displacement of the weaker base. masterorganicchemistry.com Common examples of such transformations include:

Hydrolysis: Reaction with water, typically under acidic or basic catalysis, to yield 2-furoic acid and 2-methoxyphenol.

Transesterification: Reaction with an alcohol to form a different ester of 2-furoic acid.

Aminolysis: Reaction with ammonia (B1221849) or a primary/secondary amine to produce 2-furamide.

A study on the acyl transfer of related 2,4-dinitrophenyl furoates confirmed that these reactions proceed via an addition-elimination mechanism where the initial nucleophilic attack is the rate-determining step. mdpi.com

Reduction Pathways and Functional Group Transformations

The ester group can be reduced by strong reducing agents. The course of the reduction depends on the reagent and conditions used.

Reduction to Alcohols: Powerful hydride reagents like lithium aluminum hydride (LiAlH₄) can reduce the ester to a primary alcohol. libretexts.orgmasterorganicchemistry.com This reaction proceeds through a nucleophilic acyl substitution mechanism where a hydride ion (H⁻) acts as the nucleophile, displacing the 2-methoxyphenoxide group to form an intermediate aldehyde. ucalgary.ca This aldehyde is more reactive than the starting ester and is immediately reduced by another equivalent of LiAlH₄ to furnish furfuryl alcohol after an acidic workup. ucalgary.cayoutube.com The 2-methoxyphenol is also generated as a second product. Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce esters. libretexts.org

Partial Reduction to Aldehydes: It is possible to stop the reduction at the aldehyde stage using a less reactive, sterically hindered hydride reagent such as diisobutylaluminum hydride (DIBAL-H). masterorganicchemistry.comcommonorganicchemistry.com This transformation requires careful control of the reaction stoichiometry (one equivalent of DIBAL-H) and temperature, which must be kept low (typically -78 °C) to prevent the over-reduction of the intermediate aldehyde to the alcohol. masterorganicchemistry.comorganic-synthesis.com

Table 3: Common Reducing Agents for Esters and Their Products
ReagentProduct from Ester MoietyKey Conditions
Lithium aluminum hydride (LiAlH₄)Primary Alcohol (Furfuryl alcohol)Excess reagent, followed by aqueous/acidic workup. libretexts.org
Diisobutylaluminum hydride (DIBAL-H)Aldehyde (Furfural)1 equivalent of reagent, low temperature (-78 °C). masterorganicchemistry.comorganic-synthesis.com
Sodium borohydride (NaBH₄)No reactionNot a sufficiently strong reducing agent for esters. commonorganicchemistry.com

Reactivity of the Methoxyphenyl Group

Aromatic Reactivity and Directed Functionalization

The methoxy (B1213986) group (-OCH₃) is a potent activating group and an ortho, para-director in electrophilic aromatic substitution (EAS) reactions. masterorganicchemistry.commasterorganicchemistry.com This is due to the resonance effect, where the lone pairs on the oxygen atom can be delocalized into the benzene ring, increasing the electron density at the ortho and para positions. This increased electron density makes the aromatic ring more nucleophilic and thus more reactive towards electrophiles. total-synthesis.com

The primary sites for electrophilic attack on the 2-methoxyphenyl ring are the positions ortho and para to the methoxy group. Steric hindrance from the adjacent furoate ester group may disfavor substitution at the C3 position. Therefore, electrophilic substitution is most likely to occur at the C5 position, which is para to the methoxy group and meta to the deactivating ester group.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the 2-Methoxyphenyl Ring of this compound

PositionRelation to -OCH₃Relation to -OOCRPredicted Reactivity
C3orthoorthoActivated, but sterically hindered
C4metametaLess activated
C5parametaHighly activated, most likely site
C6orthoipso-

Influence of Methoxy Substituent on Reaction Kinetics and Selectivity

The methoxy substituent significantly influences the kinetics of reactions involving the phenyl ring. As an electron-donating group, it stabilizes the arenium ion intermediate formed during electrophilic aromatic substitution. This stabilization lowers the activation energy of the rate-determining step, leading to a faster reaction rate compared to unsubstituted benzene. masterorganicchemistry.com

The selectivity of reactions is also heavily dictated by the methoxy group. In nucleophilic aromatic substitution (SNA) reactions, the methoxy group is generally a poor leaving group. However, if strong electron-withdrawing groups are present ortho or para to the methoxy group, nucleophilic displacement can be facilitated. masterorganicchemistry.com In the context of this compound, the methoxy group itself is not typically a target for nucleophilic attack unless under harsh conditions or through specific mechanisms like demethylation.

Investigations of Reaction Mechanisms and Intermediates

The study of reaction mechanisms involving this compound would involve a combination of computational and experimental techniques to understand the energetic pathways and the structures of transient species.

Transition State Analysis and Activation Parameters

Transition state theory is a fundamental tool for understanding reaction rates. ucsb.edu The transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the activation energy (Ea) of the reaction. umn.edu For a reaction involving this compound, such as its hydrolysis or an electrophilic substitution on the phenyl ring, computational chemistry can be employed to model the transition state. e3s-conferences.org

Activation parameters, including the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), provide insight into the mechanism. A large negative ΔS‡, for example, suggests an associative or highly ordered transition state, which is common in bimolecular reactions. Conversely, a positive or small negative ΔS‡ may indicate a dissociative mechanism. acs.org

Table 2: Illustrative Activation Parameters for a Hypothetical Electrophilic Bromination of this compound (Note: These are representative values for a typical electrophilic aromatic substitution and not experimentally determined for this specific compound.)

ParameterValueInterpretation
ΔH‡ (kcal/mol)15 - 20Energy barrier to be overcome
ΔS‡ (cal/mol·K)-5 to -15Indicates a more ordered transition state compared to reactants
ΔG‡ (kcal/mol)20 - 25Overall free energy barrier at standard temperature

These parameters can be experimentally determined by studying the reaction rate at different temperatures and applying the Eyring equation.

Role of Nucleophile/Electrophile Interactions

Most reactions are fundamentally interactions between a nucleophile (electron-rich species) and an electrophile (electron-poor species). mdpi.com In the case of this compound, the molecule can act as either, depending on the reaction conditions.

As a Nucleophile: The electron-rich 2-methoxyphenyl ring can act as a nucleophile, attacking strong electrophiles in electrophilic aromatic substitution reactions. masterorganicchemistry.com The furan ring is also electron-rich and can participate in similar reactions.

As an Electrophile: The carbonyl carbon of the ester group is electrophilic and can be attacked by nucleophiles, leading to hydrolysis or transesterification of the ester. masterorganicchemistry.com

Computational studies can map the molecular electrostatic potential (MEP) to visualize the electron-rich and electron-poor regions of the molecule, predicting the sites of nucleophilic and electrophilic attack.

Kinetic Isotope Effects in Mechanistic Elucidation

The kinetic isotope effect (KIE) is a powerful tool for determining the rate-determining step of a reaction and probing the nature of the transition state. It is observed when an atom in the reactant is replaced by one of its heavier isotopes, leading to a change in the reaction rate.

For example, in an electrophilic aromatic substitution on the 2-methoxyphenyl ring, if the C-H bond is broken in the rate-determining step, a primary KIE (kH/kD > 1) would be observed when hydrogen is replaced by deuterium. However, in most EAS reactions, the formation of the arenium ion is the slow step, and the subsequent C-H bond cleavage is fast. In such cases, a negligible or inverse KIE (kH/kD ≈ 1) is typically observed. masterorganicchemistry.com

Table 3: Expected Kinetic Isotope Effects for a Hypothetical Reaction of this compound

Reaction TypeIsotopic SubstitutionExpected kH/kDMechanistic Implication
Electrophilic Aromatic SubstitutionDeuteration of the aromatic ring~1C-H bond cleavage is not rate-determining
Ester Hydrolysis (AAC2)H₂O vs. D₂O (solvent isotope effect)2-3Proton transfer is involved in the rate-determining step

These effects provide invaluable, albeit indirect, evidence for the proposed reaction mechanisms.

Lack of Specific Research on Stereochemical Aspects of this compound Reactions

In the broader context of related compounds, stereoselective synthesis involving furan derivatives is a well-established field of study. For instance, various asymmetric reactions have been developed to create chiral furan-containing molecules, which are important intermediates in the synthesis of natural products and pharmaceuticals. These reactions often employ chiral catalysts or auxiliaries to control the stereochemical outcome.

Similarly, studies on the acylation of phenols, such as guaiacol (B22219) (2-methoxyphenol), have been reported. However, these studies typically focus on regioselectivity—that is, which position on the aromatic ring is acylated—rather than the stereochemical aspects of the reaction, as the reactants themselves are often achiral.

The absence of specific literature on the stereochemical aspects of reactions involving this compound suggests that this particular area may not have been a focus of extensive research. Therefore, detailed research findings, including data tables on stereoisomeric ratios or enantiomeric excess for reactions of this compound, cannot be provided at this time. Further experimental investigation would be required to elucidate the stereochemical behavior of this compound in various chemical transformations.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (DFT, Ab Initio, Semi-empirical Methods)

Quantum chemical calculations are powerful tools for investigating the molecular properties of 2-Methoxyphenyl 2-furoate at the atomic and electronic levels. These methods, including Density Functional Theory (DFT), ab initio, and semi-empirical approaches, provide valuable insights into the molecule's structure, reactivity, and spectroscopic characteristics. DFT methods, such as B3LYP with basis sets like 6-311++G(d,p), are frequently employed to balance computational cost and accuracy in studying the electronic and structural properties of organic molecules. Ab initio methods, while computationally more demanding, can offer higher accuracy for specific properties. Semi-empirical methods provide a faster, albeit less precise, alternative for larger systems.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. The MEP map displays different potential values on the electron density surface, typically color-coded for intuitive interpretation. Red regions indicate negative electrostatic potential, corresponding to areas with high electron density that are susceptible to electrophilic attack. Conversely, blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. Green and yellow areas denote regions of neutral or near-neutral potential.

For this compound, the MEP map would likely show negative potential (red) around the carbonyl oxygen of the ester group and the oxygen atoms of the methoxy (B1213986) and furoate moieties, highlighting these as potential sites for interaction with electrophiles. Positive potential (blue) would be expected around the hydrogen atoms.

Conformational Analysis and Energy Minima Determination

Conformational analysis of this compound involves studying the different spatial arrangements of its atoms that can be interconverted by rotation around single bonds. The molecule's flexibility arises from the rotation around the C-O-C ester linkage and the bonds connecting the aromatic rings to the ester group. The goal of conformational analysis is to identify the stable conformers, which correspond to energy minima on the potential energy surface, and to determine their relative energies.

Computational methods can be used to perform a systematic scan of the potential energy surface by rotating specific dihedral angles. This allows for the identification of all possible conformers and the determination of the global minimum energy conformation, which is the most stable arrangement of the molecule. The relative energies of other low-energy conformers provide insight into the conformational flexibility of the molecule at a given temperature.

Interactive Data Table: Relative Energies of Conformers (Illustrative)

The following table provides an illustrative example of the relative energies of different conformers for a generic aromatic ester.

ConformerDihedral Angle (°)Relative Energy (kcal/mol)
100.0
2601.5
31202.8
41800.5

Note: This data is hypothetical and serves to illustrate the output of a conformational analysis.

Vibrational Frequency Calculations and Spectral Prediction

Vibrational frequency calculations are a powerful computational tool for predicting the infrared (IR) and Raman spectra of a molecule. These calculations are typically performed on the optimized geometry of the molecule and provide the frequencies and intensities of its normal modes of vibration. By comparing the calculated vibrational spectrum with the experimentally obtained spectrum, it is possible to assign the observed spectral bands to specific molecular vibrations.

For this compound, the calculated vibrational spectrum would show characteristic bands for the C=O stretching of the ester group, C-O stretching vibrations, aromatic C-H and C=C stretching modes of the phenyl and furan (B31954) rings, and vibrations associated with the methoxy group. These calculations can aid in the structural characterization of the molecule and in the interpretation of its experimental spectroscopic data.

Interactive Data Table: Predicted Vibrational Frequencies (Illustrative for Key Functional Groups)

This table shows illustrative calculated vibrational frequencies for key functional groups in a molecule like this compound.

Vibrational ModeCalculated Frequency (cm⁻¹)
C=O Stretch (Ester)1730
C-O-C Stretch (Ester)1250
Aromatic C=C Stretch1600
Aromatic C-H Stretch3050
O-CH₃ Stretch2950

Note: These are typical frequency ranges and not specific calculated values for this compound.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling can be employed to investigate the mechanisms of chemical reactions involving this compound, such as its hydrolysis or formation (esterification). By mapping the potential energy surface of the reaction, it is possible to identify the transition states and intermediates involved in the reaction pathway.

Transition State Optimization and Reaction Energy Profiles

Transition state optimization is a key computational technique used to locate the saddle point on the potential energy surface that connects the reactants and products of a chemical reaction. The geometry of the transition state provides crucial information about the mechanism of the reaction. Once the transition state is located, its energy can be calculated, which allows for the determination of the activation energy of the reaction.

By calculating the energies of the reactants, transition state(s), intermediates, and products, a reaction energy profile can be constructed. This profile provides a visual representation of the energy changes that occur during the reaction and is essential for understanding the reaction kinetics and thermodynamics. For the hydrolysis of this compound, for instance, a reaction energy profile would illustrate the energy barriers for the nucleophilic attack of water on the carbonyl carbon and the subsequent steps leading to the formation of 2-methoxyphenol and 2-furoic acid.

Molecular Electron Density Theory (MEDT) Applications

There are no specific Molecular Electron Density Theory (MEDT) studies available for this compound. MEDT is a powerful theoretical framework used to understand the mechanisms of organic reactions by analyzing the changes in the electron density distribution. Such studies provide valuable insights into the reactivity and selectivity of chemical processes. However, the application of MEDT to elucidate the reaction mechanisms involving this compound has not been reported.

Intermolecular Interaction Analysis (QTAIM, NCI Plot)

A detailed analysis of the intermolecular interactions of this compound using the Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots is not found in the reviewed literature. QTAIM is a method that characterizes the nature of chemical bonds and intermolecular interactions based on the topology of the electron density. NCI plot analysis is a visualization technique that identifies and characterizes non-covalent interactions, such as hydrogen bonds, van der Waals forces, and steric repulsions, which are crucial for understanding the structure and properties of molecular solids and complexes. While these methods are widely used in computational chemistry, their specific application to this compound has not been documented.

Solvation Effects on Molecular Conformation and Reactivity

Specific research on the influence of solvents on the molecular conformation and reactivity of this compound is not available. Solvation plays a critical role in chemical reactions, affecting the stability of reactants, transition states, and products, thereby influencing reaction rates and outcomes. Computational studies on solvation effects typically employ implicit or explicit solvent models to simulate the behavior of a molecule in a particular medium. However, no such studies have been published for this compound.

Computational Design of Novel Furoate-Based Architectures

While the computational design of novel molecular scaffolds is a significant area of research in medicinal chemistry and materials science, there is no specific information available regarding the use of this compound in the computational design of new furoate-based architectures. Such studies would involve using the furoate moiety as a building block for designing new molecules with desired properties, but this compound has not been highlighted in this context in the available literature.

Derivatives and Analogues of 2 Methoxyphenyl 2 Furoate

Synthesis and Structural Characterization of Furoate Esters with Diverse Substituents

The synthesis of furoate esters, including 2-Methoxyphenyl 2-furoate, is typically achieved through standard esterification reactions. The most common method involves the reaction of 2-furoic acid with a corresponding alcohol in the presence of an acid catalyst. This process, known as Fischer esterification, is a versatile route to a wide array of esters with diverse substituents. Variations in the alcohol component allow for the introduction of different alkyl or aryl groups, thereby modifying the ester's physical and chemical properties. For instance, reacting 2-furoic acid with simple alcohols like methanol or ethanol yields methyl 2-furoate and ethyl 2-furoate, respectively nist.gov. The synthesis of this compound itself would involve the reaction of 2-furoic acid with guaiacol (B22219) (2-methoxyphenol).

Alternative synthetic routes include the reaction of 2-furoyl chloride (the acid chloride of 2-furoic acid) with alcohols, which is often faster and does not require an acid catalyst. Additionally, processes for preparing substituted 2-furoic acid derivatives can start from halo-substituted 2-furoic esters, which then undergo nucleophilic substitution and saponification to yield the desired acid, ready for esterification google.com. The synthesis of furoate esters from biomass-derived furfural (B47365) is also an area of significant research, providing a sustainable pathway to these compounds rsc.org.

Structural characterization of the resulting furoate esters relies heavily on spectroscopic techniques. Infrared (IR) spectroscopy is a key tool for confirming the presence of the ester functional group. Furoate esters exhibit a characteristic and intense carbonyl (C=O) stretching absorption band, typically in the region of 1720-1750 cm⁻¹ oup.compurdue.edu. The exact position of this peak can be influenced by conjugation and the electronic nature of the substituents. Another important feature in the IR spectrum is the C-O stretching vibration, which appears in the 1300-1000 cm⁻¹ region spectroscopyonline.com.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure. In ¹H NMR spectra, the protons on the furan (B31954) ring typically appear as distinct multiplets in the aromatic region. For the 2-furoate moiety, three signals corresponding to the protons at the C-3, C-4, and C-5 positions are expected. The chemical shifts of the protons on the alcohol-derived portion of the ester are also characteristic; for example, protons on a carbon adjacent to the ester oxygen are deshielded and typically resonate between 3.5 and 4.5 ppm libretexts.org. ¹³C NMR spectroscopy is used to identify all unique carbon atoms, with the carbonyl carbon of the ester group showing a characteristic resonance in the downfield region of the spectrum.

Spectroscopic TechniqueKey FeatureTypical Range/ValueReference
Infrared (IR) SpectroscopyCarbonyl (C=O) Stretch1720-1750 cm⁻¹ oup.com
Infrared (IR) SpectroscopyEster (C-O) Stretch1300-1000 cm⁻¹ spectroscopyonline.com
¹H NMR SpectroscopyProtons on Cα to Ester Oxygen3.5-4.5 ppm libretexts.org
¹H NMR SpectroscopyFuran Ring Protons~6.5-7.5 ppm
¹³C NMR SpectroscopyEster Carbonyl Carbon~160-175 ppm

Functionalization of the Methoxyphenyl Moiety

The methoxyphenyl moiety of this compound, derived from guaiacol, is an aromatic ring that can be chemically modified through various reactions, primarily electrophilic aromatic substitution. The reactivity and orientation of these substitutions are governed by the electronic effects of the two substituents already present: the methoxy (B1213986) group (-OCH₃) and the furoate ester group (-O-CO-R).

The methoxy group is a powerful activating group and is ortho, para-directing due to its ability to donate electron density to the benzene (B151609) ring through resonance ucalgary.calumenlearning.com. Conversely, the ester group attached via the phenolic oxygen is an electron-withdrawing group, which deactivates the ring towards electrophilic attack. The interplay of these two opposing effects determines the outcome of functionalization attempts. The activating effect of the methoxy group generally dominates, directing incoming electrophiles to the positions ortho and para to it.

Potential functionalization reactions on the methoxyphenyl ring include:

Nitration: Introduction of a nitro (-NO₂) group using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of halogen atoms (e.g., -Cl, -Br) using reagents like Br₂ with a Lewis acid catalyst.

Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups, although the presence of the deactivating ester group can make these reactions challenging.

The methoxy group itself can also be a site of functionalization. Demethylation can occur under certain conditions to yield a catechol derivative, which can then be further modified wikipedia.org. Such modifications allow for the synthesis of a wide range of derivatives with tailored electronic and steric properties, which can be useful in developing new materials or biologically active molecules.

Advanced Molecular Architectures Incorporating this compound as a Key Subunit

The structure of this compound lends itself to being a building block, or "key subunit," in the construction of larger, more complex molecular architectures. Both the furoate and the methoxyphenyl portions of the molecule can be functionalized to act as connection points for polymerization or coordination with other molecules.

One significant area of application is in the development of Metal-Organic Frameworks (MOFs) . MOFs are crystalline, porous materials constructed from metal ions or clusters linked together by organic molecules known as linkers cd-bioparticles.netresearchgate.net. If the this compound structure is modified to include additional coordinating groups (such as another carboxylic acid), it can serve as a linker. For example, creating a dicarboxylic acid derivative of the furoate or phenyl ring would allow it to bridge multiple metal centers, forming a stable, porous framework bohrium.comalfa-chemistry.com. The specific geometry and chemical nature of the linker dictate the topology, pore size, and chemical properties of the resulting MOF, making them tunable for applications in gas storage, separation, and catalysis nih.gov.

Another important application is in the field of polymers . Furan-based polymers, particularly polyesters derived from 2,5-furandicarboxylic acid (FDCA), are gaining significant attention as sustainable alternatives to petroleum-based plastics like PET rsc.org. Similarly, monomers incorporating the this compound structure could be synthesized. For instance, by adding hydroxyl or carboxylic acid functional groups to the molecule, it can be used in polycondensation reactions to create novel polyesters or polyamides acs.org. These polymers could possess unique thermal, mechanical, and barrier properties derived from the rigid furan and phenyl rings in their backbone.

Architecture TypeRole of this compound SubunitPotential ApplicationReference
Metal-Organic Frameworks (MOFs)Serves as a functionalized organic linker to connect metal nodes.Gas storage, catalysis, chemical sensing. cd-bioparticles.netresearchgate.net
Polyesters/PolyamidesActs as a monomer (after functionalization) in polycondensation reactions.High-performance plastics, barrier materials, textiles. rsc.org
Dendrimers/MacromoleculesCan be used as a core or branching unit in complex macromolecular synthesis.Drug delivery, functional coatings.

Investigation of Structure-Reactivity Relationships in Derivatives

The chemical reactivity of derivatives of this compound is intrinsically linked to their molecular structure. By systematically introducing different substituents on either the furan or the methoxyphenyl ring, it is possible to modulate the electronic properties of the molecule and thus influence its reactivity in various chemical transformations. This study of structure-reactivity relationships is fundamental to rational molecular design.

The electronic nature of a substituent is typically classified as either electron-donating (EDG) or electron-withdrawing (EWG) ucalgary.caucsb.edu.

Electron-Donating Groups (e.g., -CH₃, -OCH₃, -NH₂) increase the electron density of the π-system, making the molecule more nucleophilic and more reactive towards electrophiles. These are generally known as activating groups lumenlearning.com.

Electron-Withdrawing Groups (e.g., -NO₂, -CN, -CO₂R) decrease the electron density of the π-system, making the molecule less nucleophilic and less reactive towards electrophiles. These are deactivating groups libretexts.org.

In the context of this compound derivatives, these effects can manifest in several ways:

Reactivity of the Ester Group: The susceptibility of the ester's carbonyl carbon to nucleophilic attack (e.g., during hydrolysis) is highly dependent on the electronic properties of the attached rings. An EWG on either the furan or the phenyl ring will make the carbonyl carbon more electrophilic and thus increase the rate of hydrolysis. Conversely, an EDG will decrease the rate iitd.ac.in. The Hammett equation is a tool used to quantify these relationships, correlating reaction rates with substituent constants (σ values) that represent their electronic effects libretexts.org.

Reactivity in Diels-Alder Reactions: The furan ring can act as a diene in Diels-Alder cycloaddition reactions. The reactivity in this context is sensitive to the electronic nature of substituents on the furan ring. While electron-rich furans are typically more reactive, studies have shown that even electron-poor furoic acids and their esters can participate in these reactions, particularly when activated by a base or when using polar solvents like water rsc.org.

Reactivity of the Methoxyphenyl Ring: As discussed in section 6.2, substituents on the methoxyphenyl ring will alter its reactivity towards electrophilic aromatic substitution. Adding another EDG would further activate the ring, while adding an EWG would deactivate it.

Substituent Type on RingEffect on Ring Electron DensityImpact on Ester Hydrolysis RateImpact on Electrophilic Aromatic Substitution RateReference
Electron-Donating Group (EDG)IncreasesDecreasesIncreases (Activating) ucalgary.caiitd.ac.in
Electron-Withdrawing Group (EWG)DecreasesIncreasesDecreases (Deactivating) ucsb.edulibretexts.org

Applications in Advanced Organic Synthesis and Materials Science

Utilization as Building Blocks in the Construction of Complex Organic Molecules

Organic building blocks are functionalized molecules that serve as the foundational components for assembling more complex molecular architectures. sigmaaldrich.com Furan (B31954) derivatives, in particular, are recognized as crucial building blocks for the total synthesis of intricate naturally occurring metabolites and serve as versatile starting materials for a variety of heterocyclic and acyclic compounds. derpharmachemica.com The presence of the furan ring, an aromatic heterocycle, allows for a range of chemical transformations.

The 2-methoxyphenyl group attached to the furan core in compounds like 5-(2-methoxyphenyl)furan-2-carboxylic acid provides a scaffold that can be elaborated into more complex structures. molport.comnih.gov Synthetic strategies have been developed to create furyl- and benzofuryl-containing building blocks from accessible substrates, demonstrating their potential in synthesizing hetaryl-substituted heterocycles for materials chemistry. researchgate.neturfu.ru For instance, cascade acid-catalyzed reactions of furan precursors with other organic molecules can yield highly functionalized furan and benzofuran (B130515) structures. researchgate.net These complex heterocyclic systems are of significant interest in medicinal chemistry and materials science due to their diverse biological and physical properties. whiterose.ac.uknih.gov

Research has demonstrated the synthesis of complex molecules such as 2-(2-(4-methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid through multicomponent reactions involving precursors that establish a substituted furan ring system. mdpi.com This highlights how the core furan structure, substituted with a methoxyphenyl group, acts as a key intermediate in the construction of larger, polycyclic molecules. mdpi.com

Role in the Synthesis of Functionalized Furan Derivatives

The furan ring is a fundamental skeleton for a vast number of compounds with significant biological activities, and slight alterations in its substitution pattern can lead to distinguishable differences in their functions. researchgate.net This makes the synthesis of specifically functionalized furan derivatives a key area of research. derpharmachemica.com

Various catalytic methods have been developed to synthesize multi-substituted furan derivatives. organic-chemistry.org For example, copper-catalyzed intermolecular annulation of ketones with olefins or nitrostyrenes provides regioselective pathways to functionalized furans. organic-chemistry.org These methods allow for the introduction of diverse functional groups onto the furan core, tailoring its properties for specific applications.

The synthesis of 4-(methoxycarbonyl)phenyl 5-arylfuran-2-carboxylates has been achieved via Suzuki-Miyaura coupling reactions, showcasing a method to introduce aryl groups at the 5-position of the furan ring. mdpi.com This approach allows for the creation of a library of furan derivatives with varied electronic and structural properties, which is crucial for developing materials with specific characteristics, such as nonlinear optical (NLO) behavior. mdpi.com The synthesis of 5-(2-methoxyphenyl)furan-2-carboxylic acid itself represents a key functionalized furan derivative that can serve as a precursor for further chemical modifications. molport.comnih.gov

Precursors for Bio-Based Materials and Platform Chemicals (e.g., FDCA Esters)

There is a growing demand for bio-based materials to reduce reliance on petrochemicals. d-nb.infonih.gov Furan derivatives, obtainable from lignocellulosic biomass, are at the forefront of this transition. nih.gov A key platform chemical derived from biomass is 2,5-furandicarboxylic acid (FDCA), which is considered a green alternative to terephthalic acid for the production of polyesters like PEF (polyethylene furanoate). mdpi.com

The synthesis of FDCA often proceeds through the oxidation of 5-hydroxymethylfurfural (B1680220) (HMF), another important biomass-derived platform chemical. nih.gov Various derivatives and esters of FDCA are synthesized to facilitate polymerization and purification processes. For instance, the dimethyl ester of FDCA is often preferred for polymer manufacturing due to its stability and ease of purification. nih.govgoogle.com

Potential as Ligands or Components in Catalytic Systems

The structure of 2-Methoxyphenyl 2-furoate, featuring multiple oxygen atoms and aromatic systems, suggests its potential for use as a ligand in coordination chemistry and catalysis. The oxygen atoms of the methoxy (B1213986) group and the furoate ester moiety can act as donor sites for metal ions, forming stable complexes that could exhibit catalytic activity.

While specific studies on this compound as a ligand are not prevalent, the principle is well-established with similar molecules. For example, ruthenium(II) complexes incorporating various ligands are effective catalysts for reactions like arene C-H activation. mdpi.com The electronic properties of the ligands play a crucial role in the catalyst's performance, with more electron-deficient metal centers often showing higher activity. mdpi.com The electronic nature of the 2-furoate and 2-methoxyphenyl groups could therefore be tuned to influence the catalytic properties of a potential metal complex.

Furthermore, heteropolyacids supported on zirconia have been used as recyclable catalysts for the esterification of 2-furoic acid, demonstrating the role of catalytic systems in the synthesis of furan esters. researchgate.net This indicates the importance of catalysis in the production and transformation of furan-based compounds, a field where novel ligands are continuously sought.

Applications in Polymer Chemistry and Controlled Release Systems (e.g., Self-Immolative Polymers)

Self-immolative polymers are a class of "smart" materials designed to depolymerize into their constituent monomers in response to a specific external stimulus. nih.govbohrium.com This head-to-tail disassembly is driven by cascade reactions, such as sequential elimination or cyclization events. d-nb.infonih.gov This behavior is highly desirable for applications like drug delivery, sensors, and transient electronics. d-nb.inforesearchgate.net

Lignin-derived aldehydes, which are structurally related to the methoxyphenyl component of this compound, have been used to create a new class of self-immolative polymers. d-nb.info Specifically, polymers based on syringaldehyde, which contains two methoxy groups ortho to a hydroxyl group, have been synthesized. d-nb.info Research has shown that these ortho-methoxy substituents can accelerate the desired depolymerization cascade while simultaneously enhancing the polymer's stability against undesired hydrolysis. d-nb.info

This principle highlights the potential utility of the 2-methoxyphenyl group in the design of responsive polymers. The electronic and steric effects of the methoxy group can be strategically employed to control the rate and stability of depolymerization. While not directly polymeric, the ester linkage in this compound is a common feature in polymer backbones, and its cleavage could potentially initiate a disassembly cascade in a suitably designed macromolecule. Such polymers are key components in developing advanced controlled-release systems, where the release of an active substance is triggered by a specific event. nih.govnih.govmdpi.com

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

The future of chemical synthesis lies in the development of environmentally benign and efficient methodologies. For 2-Methoxyphenyl 2-furoate, this translates to moving beyond traditional synthesis routes, which often rely on harsh conditions and hazardous reagents. Future research will likely focus on green chemistry principles to assemble this molecule.

Key areas of exploration include:

Biocatalytic Synthesis: The use of enzymes, such as lipases, as catalysts in organic synthesis offers high selectivity and mild reaction conditions. nih.govresearchgate.net Research into enzymatic esterification of 2-furoic acid with guaiacol (B22219) (2-methoxyphenol) could lead to a highly sustainable production method. researchgate.net The development of robust and recyclable biocatalysts will be crucial for the industrial-scale synthesis of furoate esters. researchgate.net

Flow Chemistry: Continuous flow synthesis offers numerous advantages over batch processes, including improved safety, better heat and mass transfer, and the potential for automation. Developing a continuous flow process for the synthesis of this compound could significantly enhance production efficiency and consistency.

Use of Renewable Feedstocks: 2-Furoic acid can be derived from furfural (B47365), a platform chemical obtained from lignocellulosic biomass. rsc.orgwikipedia.orgstanford.edu Future research will likely focus on optimizing the conversion of biomass into 2-furoic acid and its subsequent esterification, creating a fully bio-based route to this compound. rsc.orgresearchgate.netconicet.gov.ar

Synthesis ApproachPotential AdvantagesKey Research Focus
Biocatalysis High selectivity, mild conditions, reduced wasteEnzyme screening and engineering, catalyst immobilization
Flow Chemistry Enhanced safety, scalability, process controlReactor design, optimization of reaction parameters
Renewable Feedstocks Reduced reliance on fossil fuels, improved sustainabilityEfficient biomass conversion, integrated processes

Deeper Mechanistic Understanding of Complex Transformations

A thorough understanding of the reaction mechanisms governing the transformations of this compound is essential for controlling its reactivity and designing new applications. Future research in this area will likely employ a combination of experimental and computational techniques.

Prospective areas of investigation include:

Furan (B31954) Ring-Opening Reactions: The furan ring is susceptible to opening under various conditions, including acidic or photocatalytic environments. acs.orgosti.govrsc.orgaip.orgresearchgate.net Detailed mechanistic studies, including kinetic analysis and the identification of intermediates, will provide insights into the stability of this compound and inform its use in different chemical environments.

Photocatalytic Reactions: The interaction of this compound with light, particularly in the presence of photocatalysts, is a promising area for exploration. Understanding the photoinduced electron transfer and energy transfer processes could lead to the development of novel light-driven reactions and applications in areas such as organic synthesis and environmental remediation. mdpi.com

Controlled Hydrolysis: The ester linkage in this compound is susceptible to hydrolysis. A deeper understanding of the factors influencing the rate and selectivity of this process, such as pH, temperature, and enzymatic catalysis, is crucial for its application in drug delivery systems or as a pro-fragrance molecule.

Exploration of Non-Covalent Interactions and Supramolecular Chemistry

The methoxy (B1213986) and furoate moieties of this compound can participate in a variety of non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. These interactions are fundamental to the field of supramolecular chemistry, which focuses on the assembly of molecules into larger, organized structures. wikipedia.orgnih.govmdpi.com

Future research will likely explore:

Host-Guest Chemistry: Investigating the ability of this compound to act as a guest molecule within host systems like cyclodextrins, calixarenes, or cucurbiturils could lead to the development of novel materials with tailored properties. nih.govthno.org Such host-guest complexes could find applications in areas like controlled release, sensing, and catalysis.

Self-Assembly: Understanding how molecules of this compound interact with each other to form ordered structures in the solid state or in solution is a key area for future investigation. This knowledge can be used to design new crystalline materials or liquid crystals with specific optical or electronic properties.

Molecular Recognition: The specific non-covalent interactions of this compound with other molecules can be harnessed for molecular recognition applications. This could involve the design of sensors that selectively bind to specific analytes or the development of new separation materials.

Advanced Computational Modeling for Predictive Design

Computational chemistry and molecular modeling have become indispensable tools in modern chemical research. For this compound, these techniques can provide valuable insights into its structure, properties, and reactivity, thereby guiding experimental efforts.

Future computational studies could focus on:

Density Functional Theory (DFT) Calculations: DFT can be used to accurately predict the geometric and electronic structure of this compound, as well as its spectroscopic properties (e.g., NMR, IR, UV-Vis). iucr.org These calculations can also be used to investigate reaction mechanisms and predict the stability of different conformers.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of how this compound behaves in different environments, such as in solution or at an interface. This can be used to study its solvation properties, its interactions with other molecules, and its conformational dynamics.

Quantitative Structure-Activity Relationship (QSAR) Modeling: If specific biological activities or material properties are identified for derivatives of this compound, QSAR modeling can be used to develop predictive models that relate the chemical structure of these compounds to their observed activity. This can accelerate the discovery of new compounds with enhanced properties.

Integration into New Material Science Applications

The unique combination of a furan ring and a methoxyphenyl group in this compound makes it an interesting building block for the development of new materials with advanced functionalities. researchgate.net

Potential areas for future research include:

Furan-Based Polymers: Furan-based polymers are gaining attention as sustainable alternatives to petroleum-based plastics. acs.orgwikipedia.orgacs.orgresearchgate.netresearchgate.netdntb.gov.ua this compound could be incorporated as a monomer or an additive into furan-based polyesters or polyamides to modify their thermal, mechanical, or optical properties. acs.orgacs.org

Organic Electronics: The aromatic and electron-rich nature of the furan and methoxyphenyl rings suggests that this compound and its derivatives could have applications in organic electronics. Future research could explore its potential use as a component in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs).

Smart Materials: The potential for controlled transformations, such as furan ring-opening or ester hydrolysis, opens up possibilities for designing "smart" materials that respond to external stimuli like light, heat, or pH. Such materials could have applications in sensors, actuators, or self-healing materials.

Expansion of Chemical Reactivity and Derivatization Studies

A systematic exploration of the chemical reactivity of this compound and the synthesis of a diverse library of its derivatives are crucial for unlocking its full potential. nih.gov

Future research in this area will likely involve:

Functionalization of the Furan Ring: The furan ring can undergo a variety of electrophilic substitution reactions, allowing for the introduction of a wide range of functional groups. This will enable the synthesis of a library of derivatives with diverse electronic and steric properties.

Modification of the Methoxyphenyl Group: The methoxy group on the phenyl ring can be demethylated to a hydroxyl group, which can then be further functionalized. The phenyl ring itself can also undergo electrophilic substitution reactions.

Reactions at the Ester Linkage: The ester group can be transformed into other functional groups, such as amides, carboxylic acids, or alcohols, providing access to a broader range of chemical space.

By systematically exploring these derivatization strategies, researchers can create a diverse collection of compounds for screening in various applications, from pharmaceuticals to materials science.

Q & A

Q. What are the standard synthetic routes for 2-Methoxyphenyl 2-furoate, and how can reaction conditions be optimized for reproducibility?

The synthesis of this compound typically involves esterification between 2-furoic acid derivatives and 2-methoxyphenol. A common method includes acid-catalyzed condensation under reflux conditions, as demonstrated in analogous furan ester syntheses (e.g., ethyl 2-furoate synthesis via H₂SO₄-catalyzed reactions at 60°C for 8 hours) . Optimization may involve adjusting catalyst concentration (e.g., p-toluenesulfonic acid vs. sulfuric acid) and reaction time to improve yields. Purity is often achieved via recrystallization from hexane or ethyl acetate .

Q. What analytical techniques are recommended for characterizing this compound?

Key characterization methods include:

  • NMR spectroscopy : To confirm ester linkage formation (e.g., carbonyl carbon at ~165–170 ppm in ¹³C-NMR) and methoxy group integration .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular ion verification (e.g., [M+H]⁺ or [M+Na]⁺ peaks).
  • FTIR : Peaks at ~1720 cm⁻¹ (ester C=O stretch) and ~1250 cm⁻¹ (aryl-O-CH₃) .
  • HPLC-PDA : For purity assessment (>98%) using reverse-phase C18 columns and methanol-water gradients .

Q. How can researchers address discrepancies in reported physicochemical properties (e.g., solubility, melting point)?

Contradictions in data often arise from impurities or differing measurement protocols. For example:

  • Solubility : Test in multiple solvents (e.g., DMSO, ethanol, hexane) under controlled temperatures.
  • Melting point : Use differential scanning calorimetry (DSC) for accuracy, as manual capillary methods may vary .
    Document experimental conditions (e.g., heating rate, sample preparation) to enable cross-study comparisons .

Advanced Research Questions

Q. What strategies mitigate thermal degradation of this compound during storage or reaction conditions?

Thermal stability studies under inert atmospheres (N₂/Ar) suggest:

  • Optimal storage : ≤4°C in amber vials to prevent photooxidation.
  • Degradation products : Monitor via GC-MS for furan ring-opening compounds (e.g., diketones) or methoxy group demethylation .
    A stability study protocol might include accelerated aging at 40°C/75% RH for 28 days, with periodic HPLC analysis .

Q. How can researchers resolve contradictory data on the biological activity of this compound in enzymatic assays?

Contradictions may stem from assay interference (e.g., solvent effects or enzyme source variability). Methodological recommendations:

  • Positive/negative controls : Include known inhibitors/activators (e.g., kojic acid for tyrosinase assays).
  • Solvent standardization : Use ≤1% DMSO to avoid enzyme denaturation.
  • Statistical validation : Apply ANOVA to assess batch-to-batch variability .

Q. What advanced computational methods support mechanistic studies of this compound’s reactivity?

Density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) can predict:

  • Reaction pathways : Ester hydrolysis energetics or methoxy group demethylation barriers.
  • Electrostatic potential maps : Identify nucleophilic/electrophilic sites for derivatization .
    Validate computational results with experimental kinetic data (e.g., Arrhenius plots) .

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